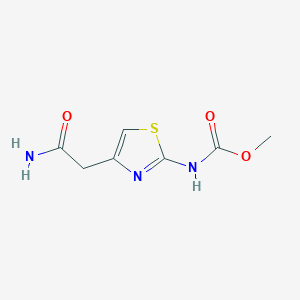

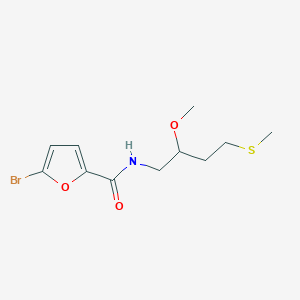

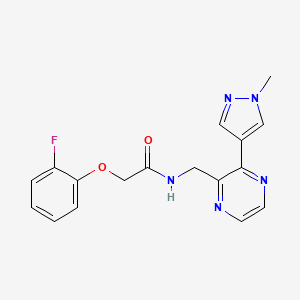

![molecular formula C15H15NO3S4 B2541595 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide CAS No. 2097883-98-0](/img/structure/B2541595.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains elements of bithiophene and thiophene, which are sulfur-containing heterocycles . Bithiophene is a type of thiophene, and it’s used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are often synthesized through coupling reactions . For instance, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Bithiophene, a component of this compound, has a molecular formula of C8H6S2 .

Scientific Research Applications

Synthesis of Novel Bithiophene Derivatives

New catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives . This compound can serve as a crucial substrate for these catalytic reactions.

Organic Electronics

Compounds containing thiophene, bithiophene, or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science . Therefore, new structures containing the abovementioned motifs are still being synthesized and the possibilities of their practical application intensively tested .

OLED Technology

Various organic and organometallic systems containing thiophene, bithiophene, or oligothiophene moieties are used in OLED technology . These systems are still intensively investigated due to their potential applications .

Organic Field-Effect Transistor

Organic field-effect transistors also utilize compounds containing thiophene, bithiophene, or oligothiophene motifs . The compound could potentially be used in this field .

Solar Cell Technology

The compound and its derivatives have been examined as potential hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The newly engineered molecules presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .

Development of Highly Efficient PSCs

The use of organic small molecule HTMs can address the issues associated with the current HTMs to achieve highly efficient PSCs with good performance reproducibility, and long-term stability . The heightened HOMO energy levels of the molecules contribute to the improvement of hole mobility, short-circuit current, fill factor, and power conversion efficiency in PSCs .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S4/c1-10-4-7-15(21-10)23(18,19)16-9-11(17)12-5-6-14(22-12)13-3-2-8-20-13/h2-8,11,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTULJPDLTSNWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

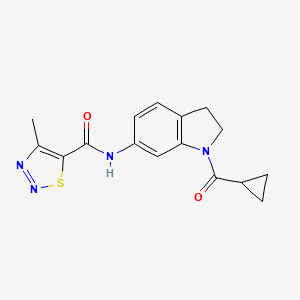

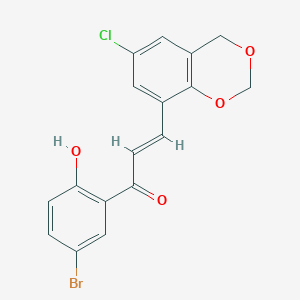

![N-(2,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)

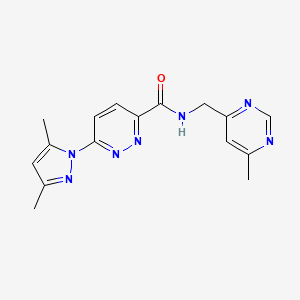

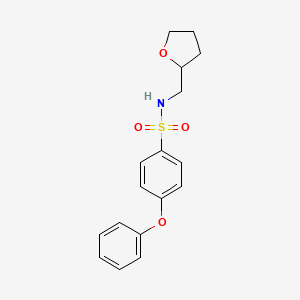

![3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2541526.png)

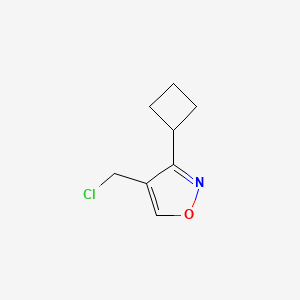

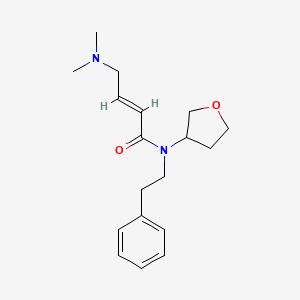

![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)